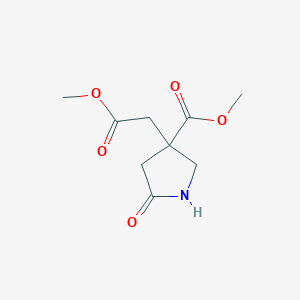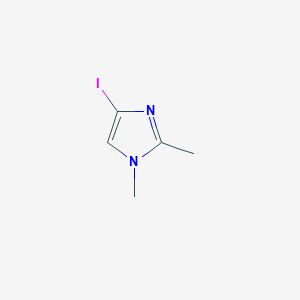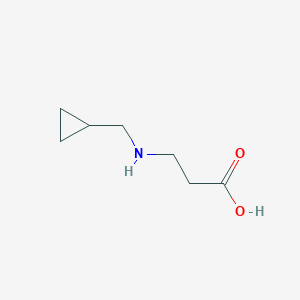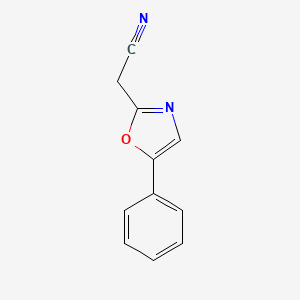
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate (MMOXC) is an organic compound belonging to the family of carboxylic acids. MMOXC is a valuable compound in organic synthesis, as it is a versatile intermediate that can be used in a variety of reactions. MMOXC has a wide range of applications in the field of organic chemistry, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the production of food additives. MMOXC has also been studied for its use in the development of new drugs and for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential applications in pharmaceuticals and other areas of scientific research. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticoagulants, and anti-cancer agents. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential inhibitor of the enzyme aromatase, which is involved in the production of estrogen. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been used in the synthesis of a variety of other compounds, including carbohydrates, peptides, and proteins.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate acts as an inhibitor of certain enzymes involved in the biosynthesis of fatty acids. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate may also act as an inhibitor of aromatase, which is involved in the production of estrogen. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is also believed to act as an antioxidant, and may be involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential effects on biochemical and physiological processes. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has been shown to inhibit the biosynthesis of fatty acids, and to inhibit the enzyme aromatase, which is involved in the production of estrogen. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has also been studied for its potential anti-inflammatory and anti-cancer effects, and for its potential role in regulating cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a valuable intermediate in organic synthesis, and is widely used in a variety of laboratory experiments. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is relatively easy to synthesize, and has a high yield with minimal by-products. However, Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a volatile compound, and must be handled with care in the laboratory. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is also a hazardous compound, and should only be handled by trained personnel.
Zukünftige Richtungen
The potential applications of Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate are still being explored. Future research may focus on the development of new drugs and therapeutic agents based on Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate. Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate may also be studied for its potential role in the regulation of cell growth and differentiation. In addition, Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate may be studied for its potential use as an antioxidant, and for its potential anti-inflammatory and anti-cancer effects. Finally, Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate may be studied for its potential use in the synthesis of a variety of compounds, including carbohydrates, peptides, and proteins.
Eigenschaften
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-7(12)4-9(8(13)15-2)3-6(11)10-5-9/h3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQLECOJMAIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC(=O)NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)






![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid](/img/structure/B3130598.png)

